molecular formula C11H8O4S B8508903 Benzo[b]thiophene-2,5-dicarboxylic acid 5-methyl ester

Benzo[b]thiophene-2,5-dicarboxylic acid 5-methyl ester

Cat. No. B8508903
M. Wt: 236.25 g/mol
InChI Key: CWJUSNCZBQKFGV-UHFFFAOYSA-N
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Patent
US07935724B2

Procedure details

A solution of benzo[b]thiophene-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester (3.018 g, 10.32 mmol) and TFA (20 mL) in CH2Cl2 (50 mL) was allowed to stir at rt for four days. The reaction mixture was concentrated and dried under high vacuum to give benzo[b]thiophene-2,5-dicarboxylic acid 5-methyl ester as a pale solid. MS (EI): cal'd 237.0 (MH+), exp 237.1 (MH+).
Name
benzo[b]thiophene-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester
Quantity
3.018 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:20]=[CH:19][C:8]2[S:9][C:10]([C:12]([O:14]C(C)(C)C)=[O:13])=[CH:11][C:7]=2[CH:6]=1)=[O:4].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][O:2][C:3]([C:5]1[CH:20]=[CH:19][C:8]2[S:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:7]=2[CH:6]=1)=[O:4]

Inputs

Step One
Name
benzo[b]thiophene-2,5-dicarboxylic acid 2-tert-butyl ester 5-methyl ester
Quantity
3.018 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(SC(=C2)C(=O)OC(C)(C)C)C=C1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for four days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(=O)C1=CC2=C(SC(=C2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.